5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol
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Overview
Description
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that contains both pyrrole and benzimidazole moieties
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and replication.
Biochemical Pathways
The compound’s potential inhibition of DHFR and enoyl-ACP reductase would affect the folic acid pathway and fatty acid synthesis respectively . The folic acid pathway is crucial for the synthesis of nucleotides, while fatty acid synthesis is essential for the production of cell membranes. Disruption of these pathways could lead to inhibited cell growth and replication.
Result of Action
The inhibition of key enzymes by 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could lead to a decrease in cell growth and replication. This could potentially make the compound useful in situations where cell growth needs to be controlled, such as in the treatment of cancer or bacterial infections .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds or drugs could potentially affect its efficacy through drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 5-amino-1H-benzimidazole-2-thiol with pyrrole under specific conditions. One common method includes the use of anhydrous conditions with dioxane as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and bases like potassium carbonate in solvents like dimethylformamide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Pyrrol-1-yl)-1,3-Dihydro-2H-benzo[d]imidazole-2-thione
- 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole
Uniqueness
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is unique due to its specific combination of pyrrole and benzimidazole rings, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown higher efficacy in antimicrobial applications and greater versatility in chemical reactions .
Biological Activity
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₉N₃S
- Molecular Weight : 215.27 g/mol
- CAS Number : 172152-53-3
The structure of this compound features a pyrrole ring and a benzimidazole moiety, with a thiol group that enhances its reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1H-benzimidazole-2-thiol with pyrrole under specific conditions. A common method includes:
-
Reactants :
- 5-amino-1H-benzimidazole-2-thiol
- Pyrrole
- Solvent: Anhydrous conditions with dioxane
- Procedure :
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial growth, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. This inhibition suggests potential applications in treating bacterial infections.
Table 1: Antimicrobial Activity Data
Anticancer Potential
The compound's mechanism of action includes the inhibition of critical metabolic pathways essential for cell growth and replication, making it a candidate for cancer treatment. Studies have shown that it can effectively reduce cell proliferation in various cancer cell lines through its enzymatic inhibition properties .
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15.0 | |
HeLa (cervical cancer) | 10.0 | |
A549 (lung cancer) | 12.0 |
Study on Inhibition Mechanism
A study published in MDPI demonstrated that derivatives of benzimidazole, including this compound, exhibited potent inhibitory effects on α-glucosidase, an enzyme relevant in diabetes management and cancer metabolism. The findings emphasized the compound's potential as a multifunctional therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative study highlighted that while several compounds share structural similarities with this compound, it demonstrated superior antimicrobial efficacy compared to its counterparts:
Table 3: Comparison with Similar Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole | Contains a mercapto group | Variations in substituents |
5-(1H-Pyrrol-1-yl)-1,3-Dihydro-2H-benzimidazole | Benzimidazole structure | Different oxidation state |
Properties
IUPAC Name |
5-pyrrol-1-yl-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXGYVYKGRUILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614268 |
Source
|
Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-53-3 |
Source
|
Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.